molecular formula C8H6ClN B1583252 3-Chloro-4-methylbenzonitrile CAS No. 21423-81-4

3-Chloro-4-methylbenzonitrile

Cat. No. B1583252
CAS RN: 21423-81-4
M. Wt: 151.59 g/mol
InChI Key: INEMHABDFCKBID-UHFFFAOYSA-N
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Description

3-Chloro-4-methylbenzonitrile, otherwise known as 3-chloro-4-methylbenzonitrile or 3-CMBC, is a common organic compound used in a variety of scientific research applications. It is a colorless liquid with a faint, sweet odor and is soluble in many organic solvents. 3-CMBC is a versatile compound that can be used in a variety of organic syntheses, as a catalyst, and in biochemical and physiological studies.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Methods and Applications : 3-Chloro-4-methylbenzonitrile is synthesized using various methods. For instance, derivatives like 3-fluoro-4-methylbenzonitrile have been successfully synthesized starting from raw materials like ortho-toluidine, going through a series of reactions including nitrification, diazotization, fluorination, reductive, and oxidation reactions. Such syntheses are significant for developing new pesticides (Min, 2006).

  • Vibrational Analysis : The vibrational frequencies and geometric parameters of chloro-nitrobenzonitrile derivatives have been studied using quantum chemical calculations. These studies help understand the molecular structure and properties, essential for various applications in materials science and chemistry (Sert, Çırak, & Ucun, 2013).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Research involving derivatives of methylbenzonitriles, including chloro-methylbenzonitrile, has provided valuable insights into molecular interactions and properties through NMR spectroscopy. This is crucial for understanding the molecular behavior in various chemical environments (Bruhn & Mäder, 2000).

Applications in Material Science and Technology

  • Non-Linear Optical Activity : Studies on derivatives of 3-Chloro-4-methylbenzonitrile, like 3-fluoro-4-methylbenzonitrile, have shown potential for applications in the field of non-linear optics. The molecular geometry, electronic structure, and hyperpolarizability of these compounds are analyzed to evaluate their suitability for optical applications (Suni, Prasad, & Raman, 2018).

  • Coordination Polymers and Network Complexes : The synthesis and characterization of coordination polymers involving derivatives of methylbenzonitrile have been explored. These materials have potential applications in areas like catalysis, gas storage, and molecular recognition (Li & Qu, 2010).

properties

IUPAC Name

3-chloro-4-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN/c1-6-2-3-7(5-10)4-8(6)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INEMHABDFCKBID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50175696
Record name 3-Chloro-p-toluonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-methylbenzonitrile

CAS RN

21423-81-4
Record name 3-Chloro-4-methylbenzonitrile
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-p-toluonitrile
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Record name 3-Chloro-p-toluonitrile
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Record name 3-chloro-p-toluonitrile
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Record name 3-Chloro-4-methylbenzonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
JM Cole, CM Aherne, JAK Howard… - … Section E: Structure …, 2011 - scripts.iucr.org
… Lithium hexamethyldisilazane (1.67 g, 0.01 mol) was added to 3-chloro-4-methylbenzonitrile (1.51 g, 0.01 mol) in ethanol (40 ml) and stirred for 3 h. To the resulting yellow solution SCl …
Number of citations: 3 scripts.iucr.org
SJ Taylor, F Soleymanzadeh, AB Eldrup… - Bioorganic & medicinal …, 2009 - Elsevier
… 2-Chloro-4-cyanobenzylamine (24) was synthesized by bromination of 3-chloro-4-methylbenzonitrile (22) with NBS, followed by displacement of the bromide with potassium phthalimide…
Number of citations: 25 www.sciencedirect.com
WJGM Peijnenburg, KGM De Beer… - … and Chemistry: An …, 1993 - Wiley Online Library
The degradation of several substituted benzonitriles was examined in anaerobic sediment‐water systems under laboratory conditions. Formation of the corresponding benzoic acids …
Number of citations: 18 setac.onlinelibrary.wiley.com
AM Gilbert, MM Antane, TM Argentieri… - Journal of medicinal …, 2000 - ACS Publications
… A mixture of 3-chloro-4-methylbenzonitrile (22.74 g, 150 mmol), 32.04 g (180 mmol) of NBS, and 2.46 g (15 mmol) of 2,2‘-azobis-2-methylpropionitrile in 120 mL of CCl 4 was carefully …
Number of citations: 79 pubs.acs.org
T Ando, Y Fujimoto, S Morisaki - Journal of Hazardous Materials, 1991 - Elsevier
In this report, the results of 849 differential scanning calorimetry (DSC) experiments for 820 reactive chemicals are presented. Exothermic onset temperatures (T o ) and heats of …
Number of citations: 113 www.sciencedirect.com
NB Mehta, DL Musso - Journal of pharmaceutical sciences, 1986 - Wiley Online Library
The synthesis of a hapten useful in the radioimmunoassay of bupropion is described. Since bupropion has no functional group that can be easily derivatized, a hydroxypropyl group was …
Number of citations: 8 onlinelibrary.wiley.com
A Mondal, M van Gemmeren - 2018 - … .s3.amazonaws.com
Aromatic nitriles are key structural units in organic chemistry and thus highly attractive targets for C–H activation. Herein the development of an arene-limited, nondirected C–H …
M Pickert, W Frahm - Archiv der Pharmazie: An International …, 1998 - Wiley Online Library
… 1.5 g (10 mmol) 3-chloro-4-methylbenzonitrile are refluxed for 8 h with 10 mL 7.5 M NaOH. The hot reaction mixture is filtered and after cooling down to room temp. acidified with 10 M …
Number of citations: 34 onlinelibrary.wiley.com
J Wang, C Qin, JP Lumb, X Luan - Chem, 2020 - cell.com
Polyfunctional arenes are an important part of the chemical value chain. To improve the efficiency of their synthesis, we have investigated a multicomponent approach built upon the …
Number of citations: 26 www.cell.com
A JOSHI, KS Rao, MA Shashidhar - Current Science, 1988 - JSTOR
Number of citations: 14

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